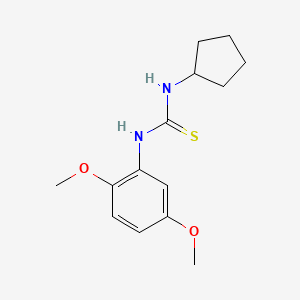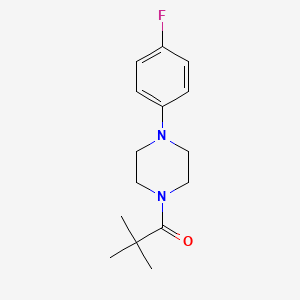![molecular formula C14H10ClNO4 B5867027 2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)
2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde, also known as CBNO, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. CBNO is an aldehyde compound that is commonly used in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde has been extensively used in scientific research due to its diverse range of applications. It has been used as a reagent in the synthesis of various organic compounds, including benzofurans, chromones, and benzimidazoles. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, this compound has been used in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde is not fully understood. However, it is believed that this compound acts as a nitric oxide donor, which leads to the activation of guanylate cyclase and the subsequent production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is highly reactive and requires careful handling to avoid decomposition. This compound is also sensitive to light and moisture, which can affect its stability.
Orientations Futures
2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde has a wide range of potential applications in scientific research. One future direction is the development of new drugs for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another future direction is the development of new fluorescent probes for the detection of metal ions. This compound has shown high sensitivity and selectivity for copper and zinc ions and may have potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl alcohol with sodium nitrite to form 2-chlorobenzyl nitrite. This intermediate product is then reacted with 5-nitrosalicylaldehyde to form this compound. The final product is obtained through recrystallization and purification.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-10(13)9-20-14-6-5-12(16(18)19)7-11(14)8-17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECSINYGELKMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)


![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)
![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)

